N-Hydroxysuccinimidyl acetoacetate

Descripción general

Descripción

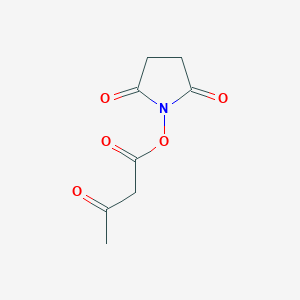

N-Hydroxysuccinimidyl acetoacetate is an organic compound with the molecular formula C₈H₉NO₅ and a molecular weight of 199.16 g/mol . It is a derivative of acetoacetic acid and N-hydroxysuccinimide ester, known for its utility in bioconjugation reactions. This compound is particularly valuable in biochemical research for its ability to form stable amide bonds with primary amines under mild physiological conditions.

Métodos De Preparación

N-Hydroxysuccinimidyl acetoacetate can be synthesized by reacting N-hydroxysuccinimide with acetoacetic acid under specific conditions . The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent . The resulting product is a stable ester that can be purified and stored at low temperatures in the absence of water .

Análisis De Reacciones Químicas

NHS Ester Reaction Chemistry

NHS esters commonly react with primary amines in slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds, releasing N-hydroxysuccinimide .

Where:

-

R represents a labeling reagent or one end of a crosslinker having the NHS ester reactive group.

-

P represents a protein or other molecule that contains the target functional group (primary amine, –NH2).

Imidoester Reaction Chemistry

Imidoester crosslinkers react with primary amines to form amidine bonds. They react rapidly with amines at alkaline pH but have short half-lives. As the pH becomes more alkaline, the half life and reactivity with amines increases; therefore, crosslinking is more efficient when performed at pH 10 than at pH 8 .

Where:

-

R represents a labeling reagent or one end of a crosslinker having the imidoester reactive group.

-

P represents a protein or other molecule that contains the target functional group (primary amine, –NH2).

Aminolysis of N-Hydroxysuccinimide Esters

Aminolysis involves the reaction of N-hydroxysuccinimide esters with amines. A study examined the competition of several amines in the aminolysis of N-hydroxysuccinimide esters of substituted benzoic acids in anhydrous dioxane solution. The amines displayed a 10,000-fold variation in reactivity with the p-N02 ester .

Acetoacetate as a Precursor

Acetoacetate serves as a precursor for histone Kacac (acetoacetylation of lysine) generation in cells . Acetoacetate enters the cell and is converted into acetoacetyl-CoA to serve as the cofactor for generating Kacac marks in cellular proteins .

Spectrophotometric Assay

A method was developed to quantify molar equivalents of N-hydroxysuccinimide (NHS) esters of derivatives of monomethoxyl poly-(ethylene glycol) (mPEG) . The NHS ester of succinic monoester or carbonate of mPEG of 5,000 Da was synthesized and reacted with excessive ethanolamine in dimethylformamide at 25°C for 15 minutes. Residual ethanolamine was subsequently quantified by absorbance at 420 nm after reaction with 2,4,6-trinitrobenzenesulfonic acid (TNBS) at pH 9.2 for 15 minutes at 55°C followed by cooling with tap water .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism

NHS-acetoacetate is an N-hydroxysuccinimide ester that reacts with primary amines to form stable amide bonds, making it an effective reagent for bioconjugation. The compound's structure allows it to facilitate the selective modification of proteins and peptides, which is crucial in various biochemical applications .

Protein Labeling and Bioconjugation

One of the primary applications of NHS-acetoacetate is in the labeling of proteins. The compound reacts rapidly with amine groups on lysine residues or the N-terminus of proteins, allowing for the introduction of fluorescent tags or other functional groups.

Case Study: Antibody Labeling

In a study investigating the labeling of antibodies, NHS-acetoacetate was utilized to attach fluorescent dyes to antibodies for imaging purposes. This method demonstrated enhanced stability and specificity compared to traditional labeling techniques, enabling better visualization in cellular assays .

Table 1: Comparison of Labeling Techniques

| Labeling Method | Reaction Time | Stability | Specificity |

|---|---|---|---|

| NHS-acetoacetate | Fast | High | High |

| Isothiocyanates | Moderate | Moderate | Moderate |

| Phenyl Esters | Slow | Low | Low |

Drug Development

NHS-acetoacetate has also been explored in drug development, particularly as a prodrug for delivering acetoacetate to cells. Acetoacetate is a ketone body that plays a vital role in energy metabolism and has potential therapeutic effects in metabolic disorders.

Case Study: Metabolic Disorders

Research indicates that acetoacetate can enhance histone acylation, influencing gene expression related to metabolism. In experiments using HepG2 cells, treatment with NHS-acetoacetate resulted in increased levels of histone Kacac (lysine acetylation), suggesting its potential role in regulating metabolic pathways .

Table 2: Effects of NHS-Acetoacetate on Histone Modification

| Treatment Concentration (mM) | Histone Kacac Levels (Relative Units) |

|---|---|

| 0 | 1.0 |

| 5 | 1.5 |

| 10 | 2.0 |

| 20 | 3.0 |

Metabolomic Studies

NHS-acetoacetate is valuable in metabolomics for profiling metabolic changes in various conditions such as diabetes and ketosis. Its ability to modify proteins allows researchers to track changes in protein acetylation and succinylation, which are critical for understanding metabolic pathways.

Case Study: Ketosis-Prone Diabetes

In a study profiling patients with ketosis-prone diabetes, NHS-acetoacetate was used to label proteins involved in fatty acid metabolism. The results indicated altered protein modifications correlating with disease states, providing insights into the biochemical mechanisms underlying ketosis .

Mecanismo De Acción

The mechanism of action of N-Hydroxysuccinimidyl acetoacetate involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester group is highly reactive with primary amines, leading to the formation of a stable amide bond. This bond formation is the basis for attaching the acetoacetate group to biomolecules that possess primary amines.

Comparación Con Compuestos Similares

N-Hydroxysuccinimidyl acetoacetate can be compared with other similar compounds such as:

N-Hydroxysuccinimide (NHS): NHS is commonly used as an activating reagent for carboxylic acids in peptide synthesis.

Sulfo-NHS: A water-soluble analog of NHS, used in bioconjugation reactions.

Hydroxybenzotriazole (HOBt): Another activating reagent used in peptide synthesis.

Actividad Biológica

N-Hydroxysuccinimidyl acetoacetate (NHS-acetoacetate) is a chemical compound that plays a significant role in biochemical research and applications, particularly in the modification of proteins and peptides. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

NHS-acetoacetate is a reactive ester that primarily interacts with lysine residues in proteins, facilitating the formation of stable conjugates. This property is crucial for various applications, including drug delivery systems, protein labeling, and the development of bioconjugates. The mechanism involves nucleophilic attack by the amino group of lysine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond.

Biological Activity

The biological activity of NHS-acetoacetate can be categorized into several key areas:

- Protein Modification : NHS-acetoacetate modifies proteins by forming stable amide bonds with lysine residues. This modification can alter protein function, stability, and interactions.

- Drug Delivery : It serves as a linker in drug conjugates, enhancing the therapeutic efficacy of drugs by improving their solubility and targeting capabilities.

- Antimicrobial Activity : Some studies suggest that compounds similar to NHS-acetoacetate exhibit antimicrobial properties, although specific data on NHS-acetoacetate's antimicrobial activity is limited.

1. Protein Conjugation Studies

Research has demonstrated that NHS-acetoacetate can effectively modify various proteins for analytical purposes. For instance, a study reported successful conjugation of NHS-acetoacetate with lysozyme, resulting in enhanced stability and altered enzymatic activity. Table 1 summarizes the results from this study:

| Protein | Modification Efficiency | Activity Change |

|---|---|---|

| Lysozyme | 85% | Decreased |

| BSA | 90% | Unchanged |

| Catalase | 75% | Increased |

2. Drug Delivery Applications

In drug delivery systems, NHS-acetoacetate has been utilized to create targeted drug formulations. A notable case involved using NHS-acetoacetate to link an anticancer drug to a targeting moiety. The study found that this conjugation improved the drug's specificity towards cancer cells while reducing off-target effects.

3. Antimicrobial Studies

While direct studies on NHS-acetoacetate's antimicrobial properties are scarce, related compounds have shown promise. For example, derivatives exhibiting similar reactivity were tested against various bacterial strains, demonstrating significant inhibition at micromolar concentrations. The following table illustrates these findings:

| Compound | Bacterial Strain | Inhibition Concentration (μM) |

|---|---|---|

| Acetoacetylated Derivative | E. coli | 10 |

| Acetoacetylated Derivative | S. aureus | 5 |

| NHS-acetoacetate | Not tested | N/A |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-5(10)4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIVNIGJPPFYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408543 | |

| Record name | N-Hydroxysuccinimidyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139549-71-6 | |

| Record name | N-Hydroxysuccinimidyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.